1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide
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Overview
Description
1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide is a heterocyclic organic compound that features a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide typically involves the reaction of pyridine with benzyl bromide under specific conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the pyridinium salt .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of pyridinium chloride or iodide.
Scientific Research Applications
1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Exhibits similar biological activities.
Uniqueness: 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide stands out due to its specific structural features and the range of reactions it can undergo.
Properties
CAS No. |
74292-47-0 |
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Molecular Formula |
C11H11BrN2 |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-(pyridin-1-ium-1-ylmethyl)pyridine;bromide |
InChI |
InChI=1S/C11H11N2.BrH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;/h1-9H,10H2;1H/q+1;/p-1 |
InChI Key |
OYTKHBCONWLAJK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=N2.[Br-] |
Origin of Product |
United States |
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